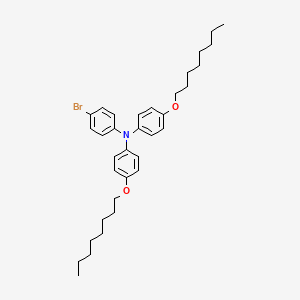
4-Bromo-N,N-bis(4-(octyloxy)phenyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-N,N-bis(4-(octyloxy)phenyl)aniline is an organic compound with the molecular formula C34H46BrNO2. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two 4-(octyloxy)phenyl groups, and one of the hydrogen atoms on the benzene ring is replaced by a bromine atom. This compound is known for its applications in various fields, including materials science and organic electronics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N,N-bis(4-(octyloxy)phenyl)aniline typically involves a multi-step process. One common method includes the bromination of N,N-bis(4-(octyloxy)phenyl)aniline. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to maintain precise control over reaction conditions. The use of high-purity starting materials and solvents is crucial to achieve the desired product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-N,N-bis(4-(octyloxy)phenyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinone derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted aniline derivatives, while oxidation can produce quinone derivatives .
Wissenschaftliche Forschungsanwendungen
4-Bromo-N,N-bis(4-(octyloxy)phenyl)aniline has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Electronics: The compound is employed in the fabrication of organic field-effect transistors (OFETs) and photovoltaic cells.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules and pharmaceuticals.
Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 4-Bromo-N,N-bis(4-(octyloxy)phenyl)aniline involves its interaction with specific molecular targets and pathways. In organic electronics, the compound functions as a charge transport material, facilitating the movement of electrons or holes through the device. The presence of the bromine atom and octyloxy groups enhances its electronic properties and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-N,N-bis(4-methoxyphenyl)aniline: Similar in structure but with methoxy groups instead of octyloxy groups.
4-Bromo-N,N-bis(4-tert-butylphenyl)aniline: Contains tert-butyl groups instead of octyloxy groups.
4-Bromo-N,N-bis(4-bromophenyl)aniline: Has additional bromine atoms on the phenyl rings.
Uniqueness
4-Bromo-N,N-bis(4-(octyloxy)phenyl)aniline is unique due to the presence of long alkyl chains (octyloxy groups), which impart enhanced solubility and processability in organic solvents. This makes it particularly suitable for applications in organic electronics and materials science .
Eigenschaften
Molekularformel |
C34H46BrNO2 |
|---|---|
Molekulargewicht |
580.6 g/mol |
IUPAC-Name |
N-(4-bromophenyl)-4-octoxy-N-(4-octoxyphenyl)aniline |
InChI |
InChI=1S/C34H46BrNO2/c1-3-5-7-9-11-13-27-37-33-23-19-31(20-24-33)36(30-17-15-29(35)16-18-30)32-21-25-34(26-22-32)38-28-14-12-10-8-6-4-2/h15-26H,3-14,27-28H2,1-2H3 |
InChI-Schlüssel |
QBNHEFCSCOQPRP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CC=C(C=C1)N(C2=CC=C(C=C2)OCCCCCCCC)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-[4-(prop-2-en-1-yloxy)phenyl]propanoic acid](/img/structure/B12501314.png)
![1,5,10,11a-Tetrahydro-3H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-3,11(2H)-dione](/img/structure/B12501325.png)
![1-{2-[(2-Chloro-4-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12501333.png)
![2-[(3-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12501337.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12501344.png)
![N~2~-(4-ethoxyphenyl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}glycinamide](/img/structure/B12501350.png)
![Ethyl 5-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12501353.png)
![2-[(Tert-butoxycarbonyl)amino]-3-(triphenylmethoxy)propanoic acid](/img/structure/B12501360.png)

![1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-[4-(trifluoromethyl)benzyl]piperidine-4-carboxamide](/img/structure/B12501378.png)
![Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-[(thiophen-2-ylcarbonyl)amino]benzoate](/img/structure/B12501384.png)
![2,4-dichloro-N-[4-(pyridin-3-yloxy)phenyl]benzamide](/img/structure/B12501387.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B12501395.png)
![7-[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12501400.png)
